![molecular formula C16H19N B1314396 N-Benzyl-2,4,6-trimethylaniline CAS No. 60882-91-9](/img/structure/B1314396.png)
N-Benzyl-2,4,6-trimethylaniline
Overview
Description
N-Benzyl-2,4,6-trimethylaniline, also known as BMA, is a chemical compound that has shown potential for various applications in scientific research and industry. It is an aromatic amine that is of commercial interest as a precursor to dyes .
Synthesis Analysis
The synthesis of N-Benzyl-2,4,6-trimethylaniline involves the benzylation and benzoylation of certain ring substituted anilines to produce benzyl and benzoyl derivatives . The methods employed yield the desired secondary anilines together with corresponding amides .Molecular Structure Analysis
The molecular formula of N-Benzyl-2,4,6-trimethylaniline is C16H19N . It has a molecular weight of 225.33 g/mol .Chemical Reactions Analysis
The kinetics of oxidation of 2,4,6-trimethylaniline hydrochloride with ammonia peroxydisulfate in an aqueous solution was studied by the potentiometric method . It was shown that the reaction proceeds as the second order process .Physical And Chemical Properties Analysis
N-Benzyl-2,4,6-trimethylaniline has a molecular weight of 225.33 g/mol . The boiling point is predicted to be 349.3±11.0 °C .Scientific Research Applications
Biochemical Research
According to Santa Cruz Biotechnology, N-Benzyl-2,4,6-trimethylaniline is sold as a biochemical for proteomics research , indicating its use in the study of proteins and their functions.
Crystallography Studies
The compound may be used in crystallography studies to understand phase transitions and dielectric anomalies as indicated by research on its crystalline complexes .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-2,4,6-trimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUDYTLZQVUDLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537415 | |
Record name | N-Benzyl-2,4,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2,4,6-trimethylaniline | |
CAS RN |
60882-91-9 | |
Record name | N-Benzyl-2,4,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of methyl groups in N-Benzyl-2,4,6-trimethylaniline affect its metabolism compared to similar compounds with halogen substituents?
A: The research indicates that the metabolic pathway of N-benzyl-substituted anilines is significantly influenced by the nature of the substituents on the aromatic rings. Specifically, N-Benzyl-2,4,6-trimethylaniline undergoes both amide and nitrone formation, along with dealkylation. [] This is in contrast to N-benzyl-2,4,6-trihalogenoanilines, which are primarily metabolized via N-debenzylation. [] This difference suggests that the methyl groups in N-Benzyl-2,4,6-trimethylaniline, being electron-donating groups, alter the electron density of the molecule, potentially making it more susceptible to oxidative metabolism pathways leading to amide and nitrone formation.
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